![molecular formula C11H9F3N2O B5574725 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.06669740 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Contributions to Copper Extraction
4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol derivatives have been shown to function as effective copper extractants, demonstrating strength and selectivity over iron (III) similar to commercial solvent extraction reagents. The presence of electron-accepting groups, ortho to the phenol oxygen atoms, enhances extractant strength through improved inter-ligand hydrogen bonding. This relationship between the structure and extraction efficiency underscores the compound's potential in refining and metal recovery processes (Healy et al., 2016).
Structural and Theoretical Analysis
The synthesis and characterization of related phenolic pyrazole compounds have been extensively studied, providing insights into their molecular structures through techniques such as FT-IR, MS, NMR, and X-ray diffraction. Such studies are foundational for understanding the compound's chemical behavior and potential applications in material science, pharmaceuticals, and chemical synthesis (Cuenú et al., 2018).
Antifungal Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, structurally similar to 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, have been evaluated for their antifungal properties against various phytopathogenic fungi. This research highlights the potential for developing new antifungal agents based on modifications of the pyrazole core (Zhang et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have elucidated the electronic structure and potential biological interactions of related phenolic pyrazole compounds. These insights are crucial for the design of drugs and materials with targeted properties, showcasing the broad implications of such compounds in medicinal chemistry and material science (Viji et al., 2020).
Magnetism and Redox Activity
Research into dicopper(II) complexes containing similar phenolic pyrazole ligands has revealed significant insights into their magnetic and redox properties. Such complexes are of interest for their potential applications in catalysis, magnetic materials, and as chemical sensors, reflecting the versatile roles that such compounds can play in advanced technologies (Gupta et al., 1999).
Safety and Hazards
The safety information for “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” indicates that it is classified as Acute Tox. 4 Oral . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, providing appropriate exhaust ventilation at places where dust is formed, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Orientations Futures
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . Therefore, “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” and similar compounds may have potential applications in these areas.
Propriétés
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJAFTZOANIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5574647.png)
![rel-(3aS,6aS)-1-[4-(1H-tetrazol-1-yl)butanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5574654.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
![10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5574690.png)
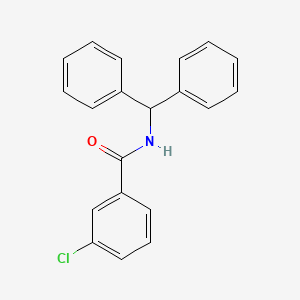
![2-[(3-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5574700.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
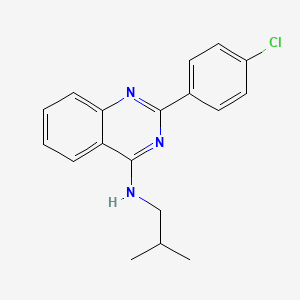
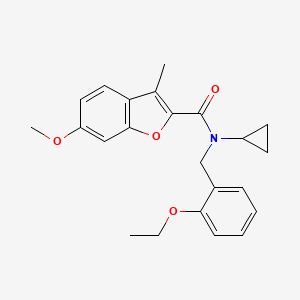
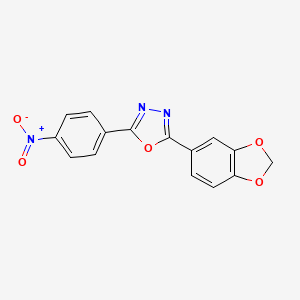

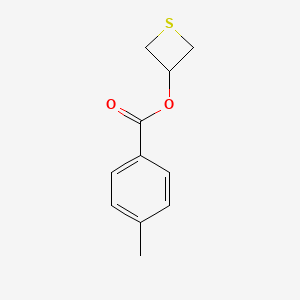
![4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
